molecular formula C19H15N3O6S B11096868 2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid

2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid

Cat. No.: B11096868
M. Wt: 413.4 g/mol
InChI Key: LTUBGGKPJKRTNX-UHFFFAOYSA-N
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Description

2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the thiazole derivative with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as sodium methoxide or other alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H15N3O6S

Molecular Weight

413.4 g/mol

IUPAC Name

2-[[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]benzoic acid

InChI

InChI=1S/C19H15N3O6S/c1-10-16(11-7-8-15(28-2)14(9-11)22(26)27)20-19(29-10)21-17(23)12-5-3-4-6-13(12)18(24)25/h3-9H,1-2H3,(H,24,25)(H,20,21,23)

InChI Key

LTUBGGKPJKRTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C(=O)O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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